4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl anthranilate can be synthesized through several methods. One common method involves the esterification of anthranilic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of phthalic anhydride with ammonia water to form ammonium phthalamate, followed by displacement with sodium hydroxide, and finally esterification with methanol . Additionally, N-formyl-methyl anthranilate can be converted to methyl anthranilate through base or heat-catalyzed decarbonylation .
Industrial Production Methods
Industrial production of methyl anthranilate typically involves the esterification of anthranilic acid with methanol using an acid catalyst . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl anthranilate undergoes various chemical reactions, including:
Oxidation: Methyl anthranilate can be oxidized to form anthranilic acid.
Reduction: Reduction of methyl anthranilate can yield methyl 2-aminobenzoate.
Substitution: It can undergo substitution reactions, such as forming Schiff bases with aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Schiff bases are formed using aldehydes under acidic or basic conditions.
Major Products
Oxidation: Anthranilic acid.
Reduction: Methyl 2-aminobenzoate.
Substitution: Schiff bases, such as aurantiol.
Scientific Research Applications
Methyl anthranilate has diverse applications in scientific research:
Mechanism of Action
Methyl anthranilate exerts its effects by interacting with sensory receptors. For example, as a bird repellent, it irritates the sensory receptors in birds, causing discomfort and deterring them from treated areas . In drug delivery systems, it enhances the stability and release of active ingredients .
Comparison with Similar Compounds
Methyl anthranilate is similar to other esters of anthranilic acid, such as:
Dimethyl anthranilate: Also used as a bird repellent and in the fragrance industry.
Methyl benzoate: Used in perfumery and as a solvent.
Methyl salicylate: Known for its wintergreen scent and used in topical pain relief products.
Methyl anthranilate is unique due to its strong grape-like odor and its extensive use in both the flavor and fragrance industry as well as in agricultural applications .
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(19,20)16(2)13-7-5-12(6-8-13)15(17)18/h3-10H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPCXKPUOSINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292987 | |
Record name | 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-68-8 | |
Record name | 16879-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,4-dimethylphenylsulfonamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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